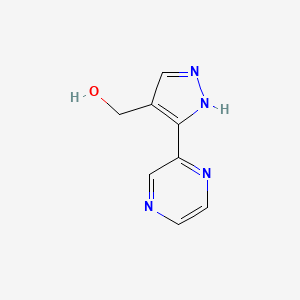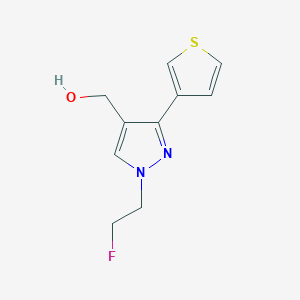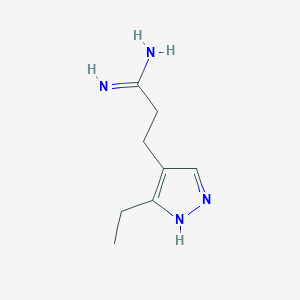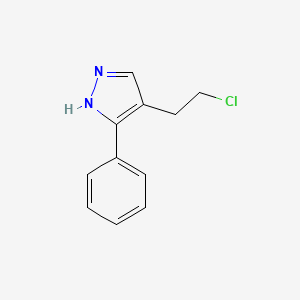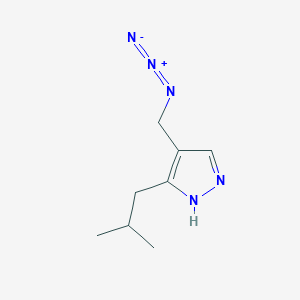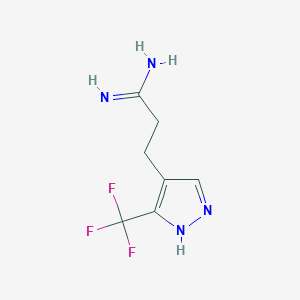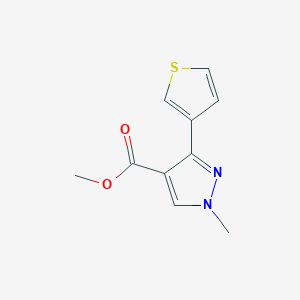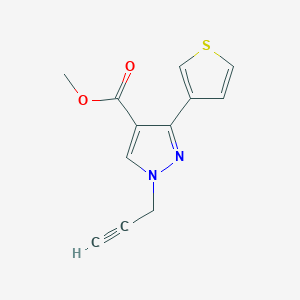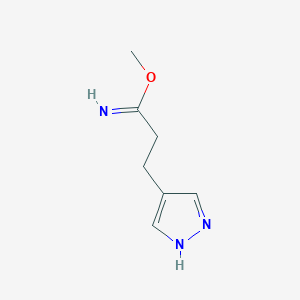
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
“N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . Thiazoles are found in many biologically active compounds and have been studied for their potential as antimicrobial, antifungal, and antitumor agents .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various chemical reactions.Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . They can also participate in donor-acceptor and oxidation reactions .Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide”, it’s difficult to determine its exact mode of action. Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives in general have been found to affect a wide range of biochemical pathways .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(2-Bromothiazol-5-yl)-2,2,2-trifluoroacetamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for biochemical interactions . This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing substrate access . Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activity by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as COX-2, through hydrogen bonding and hydrophobic interactions . By occupying the active site, this compound prevents the binding of natural substrates, thereby inhibiting enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in cell growth and survival.
Propriétés
IUPAC Name |
N-(2-bromo-1,3-thiazol-5-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-10-1-2(13-4)11-3(12)5(7,8)9/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYKKIJVMXNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


